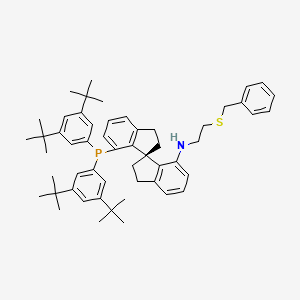![molecular formula C21H46ClNOP2Ru B6308275 Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) CAS No. 1421060-10-7](/img/structure/B6308275.png)
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is a ruthenium-based complex with the molecular formula C21H46ClNOP2Ru.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) typically involves the reaction of HN(CH2CH2PiPr2)2 with RuHCl(CO)(PPh3)3 in toluene under reflux conditions. The reaction mixture is then cooled, and hexane is added to precipitate the product . Another method involves the reaction of [RuHCl(CO)(PPh3)3] with NH(C2H4PtBu2)2 in diglyme at elevated temperatures, followed by purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures with scaled-up reaction conditions and optimized purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: It can also participate in reduction reactions, often facilitated by its hydride ligand.
Substitution: Ligand substitution reactions are common, where the ligands around the ruthenium center can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, reducing agents like hydrogen gas or hydrides for reduction, and various ligands for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ligand-modified ruthenium complexes .
科学研究应用
Chemistry
In chemistry, Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions .
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in processes requiring efficient and selective catalysis, particularly in the synthesis of fine chemicals and pharmaceuticals .
作用机制
The mechanism by which Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) exerts its catalytic effects involves the coordination of substrates to the ruthenium center, followed by activation through hydride transfer or ligand exchange. The molecular targets and pathways involved are primarily related to the activation of small molecules like hydrogen, carbon monoxide, and olefins .
相似化合物的比较
Similar Compounds
- Carbonylchlorohydrido[tris(2-di-t-butylphosphinoethyl)amine]ruthenium(II)
- Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]osmium(II)
Uniqueness
Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II) is unique due to its specific ligand environment, which provides a balance of steric and electronic properties that enhance its catalytic activity and selectivity compared to similar compounds .
属性
IUPAC Name |
carbon monoxide;chloro(hydrido)ruthenium;2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NP2.CO.ClH.Ru.H/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;1-2;;;/h21H,13-16H2,1-12H3;;1H;;/q;;;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDWBJDAOYEKGL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46ClNOP2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
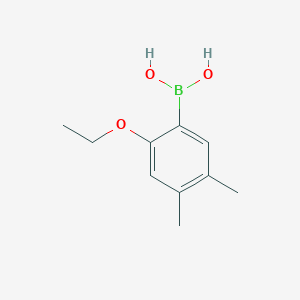
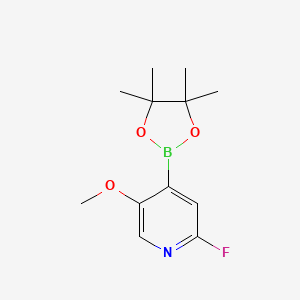
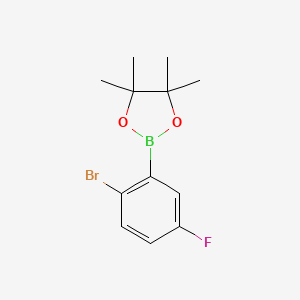

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)
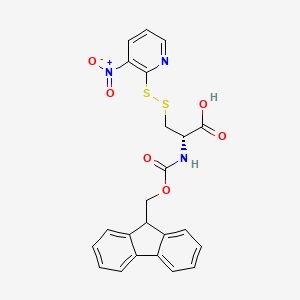
![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II)](/img/structure/B6308291.png)
![(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine;chloro(dihydrido)iridium](/img/structure/B6308299.png)
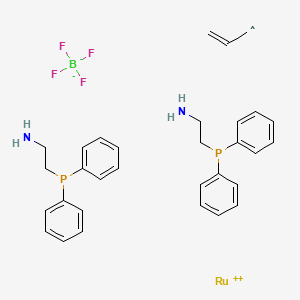
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
